2-Butyl-4-methyl-1,3-dioxolane

Food Flavoring Regulatory Compliance GRAS

2-Butyl-4-methyl-1,3-dioxolane (CAS 74094-60-3), also known as valeraldehyde propylene glycol acetal, is a cyclic acetal belonging to the 1,3-dioxolane class with the molecular formula C8H16O2 and molecular weight 144.21 g/mol. It is a clear, colorless liquid with a characteristic nutty, fatty aroma and is insoluble in water but soluble in ethanol and organic solvents.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 74094-60-3
Cat. No. B1593477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4-methyl-1,3-dioxolane
CAS74094-60-3
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCCC1OCC(O1)C
InChIInChI=1S/C8H16O2/c1-3-4-5-8-9-6-7(2)10-8/h7-8H,3-6H2,1-2H3
InChIKeyWTZJUXYVLRJTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in organic solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-4-methyl-1,3-dioxolane (CAS 74094-60-3): Sourcing Guide for a Regulated, Nutty-Fatty Flavor Acetal


2-Butyl-4-methyl-1,3-dioxolane (CAS 74094-60-3), also known as valeraldehyde propylene glycol acetal, is a cyclic acetal belonging to the 1,3-dioxolane class with the molecular formula C8H16O2 and molecular weight 144.21 g/mol . It is a clear, colorless liquid with a characteristic nutty, fatty aroma and is insoluble in water but soluble in ethanol and organic solvents [1]. The compound is recognized as a flavoring agent by the FDA (FEMA No. 4372) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 1734), with established specifications for food-grade use [2][3].

2-Butyl-4-methyl-1,3-dioxolane: Why 1,3-Dioxolane Analogs Are Not Interchangeable


While the 1,3-dioxolane class shares a common cyclic acetal core, substitution at the 2- and 4-positions profoundly alters both organoleptic profile and regulatory status. The 2-butyl group in 2-butyl-4-methyl-1,3-dioxolane imparts a distinct nutty-fatty aroma profile that differs from the ethereal-fruity notes of the isobutyl analog [1][2] and the medicinal-sweet character of the ethyl analog [3]. Furthermore, only specific alkyl-substituted 1,3-dioxolanes have achieved FDA FEMA GRAS status for food use; 2-butyl-4-methyl-1,3-dioxolane (FEMA 4372) is permitted, whereas the unsubstituted 2-butyl-1,3-dioxolane (CAS 4360-76-3) lacks FEMA listing [4]. Even among GRAS-listed analogs, JECFA specification numbers differ, reflecting distinct safety evaluations [5]. Generic substitution without verification of regulatory and sensory equivalency introduces compliance and formulation risk.

2-Butyl-4-methyl-1,3-dioxolane: Quantitative Differentiation Evidence vs. Closest Analogs


Regulatory Divergence: FEMA GRAS Status Distinguishes 2-Butyl-4-methyl-1,3-dioxolane from Unsubstituted Analog

2-Butyl-4-methyl-1,3-dioxolane is designated FEMA No. 4372 and listed as a flavoring agent in the FDA Substances Added to Food inventory, confirming its GRAS status for food use [1]. In contrast, the structurally similar analog 2-butyl-1,3-dioxolane (CAS 4360-76-3), which lacks the 4-methyl substituent, does not appear in the FDA EAFUS database or hold a FEMA GRAS designation [2]. This regulatory distinction creates a critical procurement filter: 2-butyl-4-methyl-1,3-dioxolane is the only member of this specific substituent pair with documented regulatory acceptance for direct addition to food.

Food Flavoring Regulatory Compliance GRAS

Distinct Organoleptic Profile: Nutty-Fatty vs. Ethereal-Fruity in Isobutyl Analog

The sensory profile of 2-butyl-4-methyl-1,3-dioxolane is consistently described across supplier technical datasheets as 'nutty, fatty' [1]. This contrasts with the isomeric analog 2-isobutyl-4-methyl-1,3-dioxolane (CAS 18433-93-7, FEMA 4286), which exhibits an 'ethereal, sweet, fruity, tropical, rummy, sour, ripe, dairy, buttery' profile [2]. The difference arises from the linear (n-butyl) versus branched (isobutyl) alkyl chain at the 2-position, which modulates the compound's interaction with olfactory receptors. This distinction is critical for flavorists requiring specific nutty notes rather than fruity ones.

Flavor Chemistry Organoleptic Analysis Fragrance

Regulatory Specification Differentiation: Unique JECFA and FEMA Numbers Among 4-Methyl-1,3-dioxolane Congeners

Within the 4-methyl-1,3-dioxolane family, distinct alkyl substituents at the 2-position correspond to separate regulatory evaluations. 2-Butyl-4-methyl-1,3-dioxolane is assigned JECFA No. 1734 and FEMA No. 4372, while the isobutyl analog holds JECFA No. 1732 and FEMA No. 4286 [1][2]. The ethyl analog (2-ethyl-4-methyl-1,3-dioxolane) has been studied for off-flavor events in drinking water and is not a food flavoring [3]. These discrete regulatory identifiers reflect independent safety assessments and specification monographs. Procurement of the correct isomer ensures compliance with JECFA purity specifications (e.g., assay ≥98%, acid value ≤1.0, refractive index 1.415-1.420) [4].

Food Additive Safety JECFA Flavor Regulation

Physicochemical Differentiation: Higher Boiling Point and Molecular Weight vs. Unsubstituted 2-Butyl-1,3-dioxolane

The presence of the 4-methyl group in 2-butyl-4-methyl-1,3-dioxolane increases molecular weight and boiling point relative to the unsubstituted analog 2-butyl-1,3-dioxolane. Specifically, 2-butyl-4-methyl-1,3-dioxolane has a molecular weight of 144.21 g/mol and a boiling point of 166.7 °C at 760 mmHg [1]. In contrast, 2-butyl-1,3-dioxolane (CAS 4360-76-3) has a molecular weight of 130.18 g/mol and a boiling point of approximately 150-152 °C (estimated) [2]. This 14 g/mol difference and ~15 °C higher boiling point reduce volatility and alter evaporation kinetics in fragrance formulations, influencing substantivity on skin or in product matrices.

Physicochemical Properties Volatility Formulation

Odor Threshold Differentiation: Perception Threshold of 0.075 ppm in Air Distinguishes Potency

Quantitative odor threshold data for 2-butyl-4-methyl-1,3-dioxolane has been reported as 0.075 ppm for perception and 0.138 ppm for 100% recognition in air, with a conversion factor of 1 ppm = 5.32 mg/m³ at 25°C [1]. This low threshold indicates high odor potency, enabling effective use at low concentrations in fragrance and flavor formulations. While direct comparative threshold data for the closest analogs (e.g., 2-isobutyl-4-methyl-1,3-dioxolane) are not available in the same experimental system, the ethyl analog 2-ethyl-4-methyl-1,3-dioxolane has an aqueous odor threshold of 5-10 ng/L, but this is measured in water rather than air, precluding direct cross-medium comparison [2]. The established air threshold for 2-butyl-4-methyl-1,3-dioxolane provides a quantitative basis for dosage calculations in fragrance concentrate formulations, where usage levels up to 2.0000% have been recommended [3].

Sensory Analysis Odor Threshold Fragrance Intensity

2-Butyl-4-methyl-1,3-dioxolane: Validated Application Scenarios Based on Quantitative Evidence


GRAS-Compliant Nutty Flavor Formulation for Food and Beverage Products

Procure 2-butyl-4-methyl-1,3-dioxolane when formulating savory, nutty, or fatty flavor profiles for FDA-regulated foods and beverages. Its FEMA GRAS status (FEMA 4372) and JECFA approval (JECFA 1734) provide the regulatory foundation for direct food addition, distinguishing it from unlisted analogs such as 2-butyl-1,3-dioxolane [7]. The compound's characteristic 'nutty, fatty' aroma, as documented in supplier specifications, delivers the intended sensory character for applications like roasted nut, meaty, or dairy notes, whereas the isobutyl analog would introduce an unintended fruity profile . JECFA specifications (assay ≥98%, acid value ≤1.0) ensure material quality suitable for food-grade use .

Fragrance Development Requiring Controlled Volatility and Nutty Nuance

Select 2-butyl-4-methyl-1,3-dioxolane for fragrance formulations where moderate volatility and a nutty-fatty nuance are desired. The compound's boiling point of 166.7 °C at 760 mmHg and molecular weight of 144.21 g/mol impart lower volatility than the unsubstituted 2-butyl-1,3-dioxolane (MW 130.18, BP ~150-152 °C), potentially enhancing substantivity on skin or in product matrices [7]. The quantified odor threshold of 0.075 ppm (perception) in air enables precise dosage calculations . The alkyl-substituted 1,3-dioxolanes class is recognized in patent literature as valuable perfuming agents with vigorous, mainly fruity notes that combine readily into novel fragrance nuances . The recommended usage level up to 2.0000% in fragrance concentrate provides a practical formulation guideline [6].

Synthesis Intermediate for Alkyl-Substituted Dioxolane Derivatives

Utilize 2-butyl-4-methyl-1,3-dioxolane as a protected aldehyde equivalent or building block in organic synthesis. The 1,3-dioxolane cyclic acetal structure serves as a protecting group for the carbonyl moiety of valeraldehyde, and the presence of stereocenters at the 2- and 4-positions makes it relevant for chiral synthesis applications [7]. Research has demonstrated the separation and structural elucidation of stereo-isomeric 1,3-dioxolanes via micro-preparative multidimensional gas chromatography and NMR spectroscopy, confirming that stereochemistry significantly influences chromatographic and sensory behavior . The compound's purity specification (typically 98% min, with acid value ≤1.0) supports its use as a reliable synthetic intermediate .

Analytical Reference Standard for GC-MS Identification of Dioxolane Flavor Compounds

Employ 2-butyl-4-methyl-1,3-dioxolane as an authentic reference standard for the identification and quantification of alkyl-substituted 1,3-dioxolanes in complex matrices. The stereo-isomeric separation and structural assignment via 1H-NMR (300 MHz) and multidimensional gas chromatography provides validated retention time and spectral data for unambiguous identification in flavor and fragrance analysis [7]. The compound's well-defined physicochemical properties—including refractive index (1.415-1.420 at 20°C), specific gravity (0.900-0.906 at 25°C), and boiling point (176-177°C)—enable its use as a calibration standard for GC and HPLC methods . The availability of MS spectral data and NMR prediction tools further supports its utility as an analytical benchmark .

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